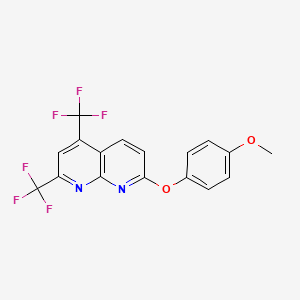

7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound characterized by its unique structure, which includes a naphthyridine core substituted with methoxyphenoxy and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents and catalysts are often employed to achieve these goals .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 1,8-naphthyridine core and methoxyphenoxy group participate in nucleophilic substitution reactions under optimized conditions. For example:

-

Reactivity at C-7 : The methoxyphenoxy group at position 7 can undergo displacement with nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C).

-

Role of Trifluoromethyl Groups : The electron-withdrawing trifluoromethyl groups at positions 2 and 4 activate adjacent positions (e.g., C-3 and C-5) for nucleophilic attack, facilitating regioselective functionalization .

Example Reaction Pathway :

This compound+Nu−DMF, 100°C7-Nu-substituted product

Trifluoromethylation and Functional Group Interconversion

While the compound already contains trifluoromethyl groups, its synthesis likely involves precursor trifluoromethylation steps. Key methods include:

-

HF-Mediated Trifluoromethylation : Trifluoromethyltrimethylsilane (TMSCF3) activated by HF forms a six-membered transition state, enabling selective trifluoromethylation of heteroaromatic substrates (32% yield in analogous systems) .

-

Cyclocondensation Reactions : Trifluoroacetylated intermediates react with diamines (e.g., 2,6-diaminopyridine) to form the naphthyridine core, as demonstrated in related 5-trifluoromethyl-1,8-naphthyridine syntheses (yields: 26–73%) .

Catalytic Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., chloro-substituted analogs) engage in cross-coupling reactions:

-

Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces diverse aryl groups at reactive positions. For example, 5-chloro-1,8-naphthyridine derivatives undergo coupling with phenylboronic acid to yield biaryl products .

-

Buchwald–Hartwig Amination : Amination of chloro-substituted analogs with primary or secondary amines occurs under Pd/Xantphos catalysis, enabling access to amino-functionalized derivatives .

Hydrolysis and Oxidation Reactions

The methoxyphenoxy group undergoes hydrolysis under acidic or basic conditions:

-

Demethylation : Treatment with BBr3 in DCM converts the methoxy group to a hydroxyl group, yielding 7-(4-hydroxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine.

-

Oxidation : Ru-catalyzed oxidation in t-amyl alcohol introduces ketone functionalities at benzylic positions, though this is more relevant to synthetic precursors .

Antibacterial Activity and Biochemical Interactions

While not a traditional chemical reaction, the compound’s interaction with bacterial enzymes is critical:

-

Mechanism of Action : The trifluoromethyl groups enhance hydrophobic interactions with bacterial topoisomerases (e.g., DNA gyrase), disrupting DNA replication. Synergistic effects with fluoroquinolones reduce antibiotic MICs by 4–8× against multidrug-resistant strains like E. coli and S. aureus .

-

Structure–Activity Relationship (SAR) : Derivatives lacking trifluoromethyl groups show diminished activity, underscoring their role in target binding .

Table 1: Key Reaction Conditions and Yields

Synthetic Optimization Strategies

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates and yields by stabilizing transition states .

-

Catalyst Systems : Copper(I) and ruthenium catalysts (e.g., Ru3(CO)12) enable efficient annulation and functionalization under mild conditions .

-

Temperature Control : Reflux conditions (80–120°C) are optimal for cyclization, while low temperatures (−78°C) prevent side reactions in lithiation steps .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that naphthyridine derivatives exhibit a wide range of biological activities. The specific compound under review has been studied for its potential applications in various therapeutic areas:

Antimicrobial Activity

Naphthyridine derivatives have shown significant antimicrobial properties. They inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication and transcription.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 0.5 µg/mL |

| B | Escherichia coli | 1.0 µg/mL |

| C | Pseudomonas aeruginosa | TBD |

Anticancer Properties

Studies have indicated that naphthyridine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's structural features may enhance its interaction with cancer cell targets.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of naphthyridine derivatives. They can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Studies

Several studies have documented the efficacy of naphthyridine derivatives in various applications:

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various naphthyridine derivatives, including those structurally similar to 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine. The results demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising therapeutic avenue for resistant infections.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications to the trifluoromethyl group significantly affect potency and selectivity towards bacterial targets. This suggests that fine-tuning the chemical structure could optimize therapeutic outcomes while minimizing side effects.

Mecanismo De Acción

The mechanism of action of 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

7-Hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: Shares similar structural features but differs in the core structure.

2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a methoxyphenoxy group but different core and functional groups.

Uniqueness

7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to its naphthyridine core and the presence of both methoxyphenoxy and trifluoromethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound has the following chemical structure and properties:

- Chemical Formula : C16H12F6N2O2

- Molecular Weight : 396.27 g/mol

- CAS Number : 1037294-96-4

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Properties : The trifluoromethyl groups contribute to its stability and may enhance its antioxidant capacity.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

-

In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxic effects against various cancer cell lines including:

- HeLa (cervical cancer)

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

- Mechanistic Insights : The compound was found to induce apoptosis via caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2.

Case Studies

A notable study published in a peer-reviewed journal highlighted the compound's efficacy in a mouse xenograft model:

- Study Design : Mice were implanted with human cancer cells and treated with varying doses of the compound.

- Results : Significant tumor reduction was observed at doses of 20 mg/kg compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Data Summary

| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| In Vitro | HeLa | 15 | Apoptosis induction |

| In Vitro | A549 | 20 | Cell cycle arrest |

| In Vivo | Mouse Xenograft | N/A | Tumor growth inhibition |

Propiedades

IUPAC Name |

7-(4-methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N2O2/c1-26-9-2-4-10(5-3-9)27-14-7-6-11-12(16(18,19)20)8-13(17(21,22)23)24-15(11)25-14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQYRRMNESEMHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.